molecular formula C10H14N2O2 B592225 tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate CAS No. 1153949-11-1

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

Cat. No.: B592225
CAS No.: 1153949-11-1
M. Wt: 194.234
InChI Key: BESFCRTTXQYNBW-UHFFFAOYSA-N
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Description

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate: is an organic compound with the chemical formula C10H14N2O2 . It is a significant intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound is known for its stability and reactivity, making it a valuable building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate typically involves the reaction of diethyl cyanomethyl phosphate with 1-Boc-3-oxoazetidine in the presence of anhydrous tetrahydrofuran (THF) under nitrogen protection[2][2]. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The compound is often produced in bulk for use in various applications, including pharmaceuticals and agrochemicals[2][2].

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate is used as a building block for synthesizing complex organic molecules. Its reactivity and stability make it suitable for constructing various chemical frameworks .

Biology and Medicine: The compound is employed in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways. It serves as an intermediate in the production of drugs used to treat conditions such as rheumatoid arthritis and other inflammatory diseases .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a precursor to active pharmaceutical ingredients, which then interact with biological targets to exert their effects. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

  • tert-Butyl 3-methyleneazetidine-1-carboxylate
  • 2-(1-(Methylsulfonyl)azetidin-3-ylidene)acetonitrile
  • tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate

Comparison: tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of synthetic applications .

Biological Activity

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. Its molecular structure includes a tert-butyl group, a cyanomethylene moiety, and an azetidine ring, which contribute to its reactivity and interactions with biological targets. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, therapeutic applications, and related case studies.

  • Molecular Formula: C₁₀H₁₆N₂O₂
  • Molecular Weight: 194.23 g/mol
  • Structure: The compound features a four-membered nitrogen-containing heterocycle (azetidine), which is common in various biologically active molecules.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors.

Key Mechanisms:

  • Janus Kinase (JAK) Inhibition: This compound acts as a JAK inhibitor, which is significant in the treatment of inflammatory and autoimmune diseases. JAKs are crucial in the signaling pathways of various cytokines and growth factors, making their inhibition a valuable therapeutic strategy .
  • Enzyme Interaction: The compound can bind to active sites of enzymes, altering their activity. This may involve both competitive and non-competitive inhibition depending on the specific biological context.

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of diethyl cyanomethyl phosphate with 1-Boc-3-oxoazetidine under controlled conditions to ensure high yield and purity. The reaction is conducted in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

Biological Activity Overview

The compound has been studied for various biological activities:

Antiinflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties due to its role as a JAK inhibitor. This suggests potential applications in treating conditions like rheumatoid arthritis and ulcerative colitis .

Case Studies

  • Rheumatoid Arthritis Treatment:
    • A study highlighted the effectiveness of JAK inhibitors, including derivatives similar to this compound, in reducing inflammation and joint damage in rheumatoid arthritis models .
  • Cancer Research:
    • Compounds with similar structures have been investigated for their potential in cancer therapy due to their ability to inhibit JAK pathways involved in tumor growth and metastasis .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundAzetidine ring, cyano groupJAK inhibitor, anti-inflammatory
Tert-butyl 3-(2-hydroxypropyl)azetidine-1-carboxylateHydroxyl groupPotentially different enzyme interactions
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylateAmino groupAntimicrobial properties

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate to improve yield and purity?

  • Methodological Answer : Use factorial experimental design to systematically vary reaction parameters (e.g., catalyst loading, temperature, solvent polarity). Statistical analysis of variance (ANOVA) can identify critical factors affecting yield and purity. For example, a 2³ factorial design could test combinations of temperatures (25°C vs. 60°C), solvents (THF vs. DCM), and bases (K₂CO₃ vs. Et₃N). Post-reaction purification via column chromatography (gradient elution with hexane/ethyl acetate) and GC/MS analysis can validate purity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) with 2D techniques (HSQC, HMBC) to resolve overlapping signals from the azetidine ring and cyanomethylene group. High-resolution mass spectrometry (HRMS) using ESI+ or MALDI-TOF confirms molecular weight. IR spectroscopy can detect the carbonyl (C=O) stretch (~1680–1720 cm⁻¹) and nitrile (C≡N) absorption (~2200–2260 cm⁻¹) .

Q. How should researchers address contradictory spectral data during structural elucidation?

  • Methodological Answer : Cross-validate data using complementary techniques. For example, if NMR suggests unexpected substituents, perform X-ray crystallography (if crystals are obtainable) or compare experimental IR/UV spectra with computational predictions (DFT simulations). Reference analogous compounds like tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS 325775-44-8) for spectral benchmarking .

Q. What are the stability considerations for storing this compound in solution?

  • Methodological Answer : Conduct accelerated stability studies under varying conditions (light, humidity, temperature). Store solutions in anhydrous DMF or DMSO at –20°C in amber vials to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) every 24–48 hours .

Q. Which purification methods are effective for isolating this compound from byproducts?

  • Methodological Answer : Use flash chromatography with silica gel (20–40 µm) and a hexane/ethyl acetate gradient (10–50% EtOAc). For polar byproducts, switch to reverse-phase HPLC (methanol/water + 0.1% TFA). Confirm purity via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) and melting point analysis (if crystalline) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced reactivity?

  • Methodological Answer : Employ quantum mechanical calculations (DFT at the B3LYP/6-31G* level) to predict electrophilic/nucleophilic sites on the azetidine ring. Use molecular docking (AutoDock Vina) to screen derivatives for binding affinity to biological targets (e.g., enzymes). Validate predictions with kinetic studies (UV-Vis monitoring of reaction rates) .

Q. What strategies resolve contradictions in reactivity studies involving this compound?

  • Methodological Answer : Perform Hammett plots to correlate substituent effects with reaction rates in Diels-Alder or Michael addition reactions. Use stopped-flow NMR to capture transient intermediates. Compare experimental results with computed activation energies (transition state theory) to identify discrepancies between theoretical and observed reactivity .

Q. How do reaction conditions influence the stereochemical outcomes of this compound in cycloadditions?

Q. What methodologies enable the detection of degradation pathways for this compound under oxidative conditions?

  • Methodological Answer : Expose the compound to H₂O₂ or UV light and analyze products via LC-MS/MS. Use isotope-labeling (e.g., ¹⁸O-water) to trace oxygen incorporation. Compare degradation profiles with control samples spiked with antioxidants (BHT or TBHQ) to assess oxidative susceptibility .

Q. How can researchers integrate this compound into multicomponent reaction systems?

  • Methodological Answer :
    Design Ugi or Passerini reactions using the compound as a nitrile component. Optimize solvent polarity (e.g., switch from methanol to dichloroethane) to balance azetidine ring stability and reaction kinetics. Monitor progress via in situ FTIR to track nitrile consumption .

Properties

IUPAC Name

tert-butyl 3-(cyanomethylidene)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h4H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESFCRTTXQYNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CC#N)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671859
Record name tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153949-11-1
Record name tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 1.0 M potassium tert-butoxide in tetrahydrofuran (30.7 mL, 0.0307 mol) at 0° C. was added dropwise a solution of diethyl cyanomethylphosphonate (5.20 mL, 0.0322 mol) in tetrahydrofuran (39.12 mL). The reaction was warmed to room temperature and then cooled at 0° C. again. To the reaction mixture was added a solution of tert-butyl 3-oxoazetidine-1-carboxylate (5.0 g, 0.029 mol, Aldrich: Cat. #696315) in tetrahydrofuran (7.82 mL). The reaction was allowed to warm to room temperature and stirred overnight. After quenched with water, the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO4 and evaporated under reduced pressure. The crude mixture was purified by flash chromatography on a silica gel column with ethyl acetate in hexanes (0-70%) to give the desired product (5.40 g, 95%). LCMS (M+Na)+: m/z=217.1.
Quantity
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95%

Synthesis routes and methods II

Procedure details

Diethyl cyanomethyl phosphate (745 g, 4.20 mol, 1.20 equiv) and anhydrous tetrahydrofuran (THF, 9 L) were added to a four-neck flask equipped with a thermowell, an addition funnel and the nitrogen protection tube at room temperature. The solution was cooled with an ice-methanol bath to −14° C. and a 1.0 M solution of potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF, 3.85 L, 3.85 mol, 1.1 equiv) was added over 20 min keeping the reaction temperature below −5° C. The resulting reaction mixture was stirred for 3 h at −10° C. and a solution of 1-tert-butoxycarbonyl-3-azetidinone (600 g, 3.50 mol) in anhydrous tetrahydrofuran (THF, 2 L) was added over 2 h keeping the internal temperature below −5° C. The reaction mixture was stirred at −5 to −10° C. over 1 h and then slowly warmed up to room temperature and stirred at room temperature for overnight. The reaction mixture was then diluted with water (4.5 L) and saturated aqueous sodium chloride solution (NaCl, 4.5 L) and extracted with ethyl acetate (EtOAc, 2×9 L). The combined organic layers were washed with brine (6 L) and dried over anhydrous sodium sulfate (Na2SO4). The solvent was removed under reduced pressure and the residue was diluted with dichloromethane (CH2Cl2, 4 L) before being absorbed onto silica gel (SiO2, 1.5 Kg). The crude product, which was absorbed on silica gel, was purified by flash column chromatography (SiO2, 3.5 Kg, 0-25% EtOAc/hexanes gradient elution) to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (2, 414.7 g, 679.8 g theoretical, 61% yield) as a white solid. For 2: 1H NMR (300 MHz, CDCl3) δ 5.40 (m, 1H), 4.70 (m, 2H), 4.61 (m, 2H), 1.46 (s, 9H) ppm; C10H14N2O2 (MW, 194.23), LCMS (EI) m/e 217 (M++Na).
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745 g
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Synthesis routes and methods III

Procedure details

Potassium tert-butoxide (2.03 g, 21.1 mmol) in tetrahydrofuran (20 mL) was mixed with diethyl cyanomethylphosphonate (3.54 g, 20.0 mmol) in tetrahydrofuran (20 mL) under cooling with ice and stirred for 30 minutes. The reaction mixture was mixed with tert-butyl 3-oxoazetidine-1-carboxylate (2.96 g, 17.3 mmol) obtained in Reference Synthetic Examplea 112 in-tetrahydrofuran (20 mL) under cooling with ice and then stirred at room temperature for 1 day. After addition of water, the reaction mixture was extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/1 (v/v)) to give the title compound as a colorless solid (1.93 g, yield 58%).
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2.03 g
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reactant
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